N,N-diethyl-3-fluoro-4-iodobenzamide
Description
N,N-Diethyl-3-fluoro-4-iodobenzamide is a benzamide derivative characterized by a fluorine substituent at the 3-position and an iodine atom at the 4-position of the benzamide core. The N,N-diethylamide group introduces significant lipophilicity, which may enhance membrane permeability compared to non-alkylated analogs.
Properties
IUPAC Name |
N,N-diethyl-3-fluoro-4-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)8-5-6-10(13)9(12)7-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRCJSLNGMTLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-fluoro-4-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-iodobenzoic acid.
Amidation Reaction: The carboxylic acid group of 3-fluoro-4-iodobenzoic acid is converted to an amide group by reacting it with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-diethyl-3-fluoro-4-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the amide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield amines or other reduced forms.
Scientific Research Applications
Chemistry: N,N-diethyl-3-fluoro-4-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-fluoro-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N-diethyl-3-fluoro-4-iodobenzamide and related benzamide derivatives:
| Compound Name | Substituents/Modifications | Molecular Weight | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| This compound | N,N-diethyl, 3-F, 4-I | 365.22 (calc.) | High lipophilicity; potential receptor ligand | [11] |
| N-(3-Fluorophenyl)-4-iodobenzamide | 3-F phenyl, 4-I | 341.12 | Polar aromatic group; possible lower BBB penetration | [13] |
| n-(3-Chloro-2-fluorophenyl)-2-iodobenzamide | 3-Cl, 2-F phenyl; 2-I | 375.56 | Steric hindrance at 2-I may reduce binding affinity | [12] |
| 4-[¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) | Benzylpiperidinyl, 4-I | 534.35 (calc.) | High sigma receptor affinity (Ki = 4.6 nM); used in breast cancer imaging | [3, 6] |
| N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide | 3-CN, 4-F phenyl; 5-F, 2-I | 371.12 | Electron-withdrawing cyano group; may enhance metabolic stability | [4] |
| N-(3-Aminophenyl)-4-iodobenzamide | 3-NH₂ phenyl, 4-I | 338.14 | Electron-donating amino group; potential for covalent interactions | [7] |
Key Observations:
Substituent Position and Receptor Binding: The iodine position significantly impacts biological activity. For example, 4-IBP (4-iodo) demonstrates high sigma receptor binding (Kd = 26 nM) , whereas 2-iodo analogs (e.g., n-(3-chloro-2-fluorophenyl)-2-iodobenzamide) may exhibit reduced affinity due to steric effects . Fluorine at the 3-position (as in this compound) could enhance metabolic stability compared to non-fluorinated analogs .
Functional Group Effects: N,N-Diethyl vs. Electron-Withdrawing Groups: The cyano group in N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide introduces electron-withdrawing effects, which may stabilize the molecule against enzymatic degradation .
Pharmacological Applications: 4-IBP’s benzylpiperidinyl moiety enables high sigma receptor binding, suggesting that bulkier substituents enhance receptor interaction . In contrast, the diethyl group in the target compound may favor interactions with hydrophobic binding pockets. Amino-substituted analogs (e.g., N-(3-aminophenyl)-4-iodobenzamide) could serve as precursors for prodrugs or covalent inhibitors .
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